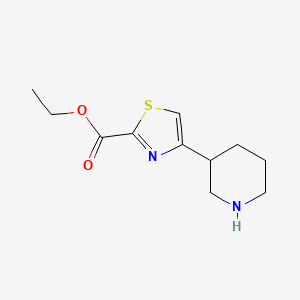

Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate

Description

Properties

Molecular Formula |

C11H16N2O2S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

ethyl 4-piperidin-3-yl-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-9(7-16-10)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3 |

InChI Key |

LFIOHMRRBGMFEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

Thiazole Ring Formation: The thiazole ring can be constructed via cyclization reactions involving thioamides and α-haloketones.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of efficient catalysts to optimize yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation at the sulfur atom. Common reagents and products include:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous media | Sulfoxide derivatives | Partial oxidation preserves ester functionality |

| Hydrogen peroxide (H₂O₂) | Mild acidic conditions | Sulfone derivatives | Complete oxidation requires excess reagent |

-

Mechanism : Electrophilic attack on the sulfur atom generates sulfoxides (S=O) or sulfones (O=S=O) via radical intermediates .

Reduction Reactions

The ester group and thiazole ring are susceptible to reduction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | 4-(Piperidin-3-yl)-1,3-thiazole-2-methanol | ~70–85% |

| Sodium borohydride (NaBH₄) | Methanol, RT | Partial reduction (unstable intermediates) | <30% |

-

Key Insight : LiAlH₄ selectively reduces the ester to a primary alcohol without altering the piperidine or thiazole rings .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Catalyst | Product | Application |

|---|---|---|---|

| Aqueous HCl (2M), reflux | Acidic | 4-(Piperidin-3-yl)-1,3-thiazole-2-carboxylic acid | Precursor for amide coupling |

| NaOH (1M), ethanol, 60°C | Basic | Sodium salt of the carboxylic acid | Improved solubility for further reactions |

-

Kinetics : Acidic hydrolysis proceeds faster but requires higher temperatures (~100°C).

Nucleophilic Substitution

The thiazole C-2 position participates in nucleophilic substitutions:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Piperidine derivatives | DMF, 80°C, 12h | Piperidinyl-thiazole analogs | |

| Aryl amines | CuI, K₂CO₃, DMSO, 100°C | Aryl-amino-thiazole derivatives |

-

Example : Reaction with piperidine under mild conditions replaces the ester group, forming 2-piperidinyl-4-(piperidin-3-yl)thiazole .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Mechanism : Intramolecular cyclization via nucleophilic attack of the piperidine nitrogen on electrophilic sites .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiazole ring:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiazole hybrids | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-thiazole derivatives | 50–65% |

Comparative Reactivity with Analogs

A comparison with structurally related compounds highlights unique features:

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that thiazole derivatives, including those similar to ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate, exhibit significant anticonvulsant properties. A study demonstrated that certain thiazole-integrated compounds showed strong anticonvulsant effects in various animal models, outperforming established medications like ethosuximide in terms of effective dosage . The structure-activity relationship (SAR) analysis suggested that specific substituents on the thiazole ring enhance anticonvulsant activity, making these compounds promising candidates for further development.

Antitumor Activity

This compound and its analogues have also been evaluated for their antitumor properties. In vitro studies revealed that thiazole-pyridine hybrids demonstrated significant anti-breast cancer efficacy against various cancer cell lines such as MCF-7 and HepG2 . These findings suggest that the compound could play a role in cancer therapeutics, particularly in targeting specific cancer types.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway may include the formation of thiazole rings through cyclization reactions involving piperidine derivatives. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Study on Anticonvulsant Effects

A comprehensive study was conducted to evaluate the anticonvulsant effects of various thiazole derivatives, including this compound. The study employed both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models to assess efficacy. Results indicated that certain derivatives exhibited median effective doses significantly lower than traditional anticonvulsants, indicating a potential for improved therapeutic profiles .

Antitumor Efficacy Evaluation

Another pivotal study focused on the antitumor activity of thiazole derivatives against different cancer cell lines. The results highlighted that compounds similar to this compound showed promising anti-proliferative activity with IC50 values indicating effectiveness at low concentrations . This positions the compound as a candidate for further clinical investigation.

Mechanism of Action

The mechanism of action of Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties of Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate and Analogues

Key Observations :

- Substituent Effects: The piperidin-3-yl group in the target compound introduces a rigid, nitrogen-containing heterocycle, which may enhance binding to biological targets compared to smaller substituents like hydroxymethyl or carbomethoxy.

- Stereoelectronic Properties : Bulky substituents (e.g., benzyloxy in ) reduce solubility in polar solvents, whereas hydroxymethyl groups () improve hydrophilicity.

Pharmacological Potential

While direct bioactivity data for the target compound are lacking, structural parallels to known bioactive molecules provide insights:

- Antitumor Activity : Ethyl 5-aryl-1,3-thiazole-2-carboxylates exhibit antitumor properties, with substituents at position 4 influencing potency . The piperidin-3-yl group may enhance penetration into hydrophobic pockets in enzymes.

- GPCR Modulation : Piperidine-containing compounds (e.g., TG7-268 in ) act as EP2 antagonists or GPCR ligands. The target compound’s piperidine moiety could similarly interact with neurotransmitter receptors.

Physical and Spectral Properties

- Spectroscopy : Piperidine-containing analogues (e.g., TG7-268 in ) show characteristic <sup>1</sup>H NMR signals for piperidine protons (δ 1.4–2.8 ppm) and thiazole protons (δ 7.2–8.1 ppm). LCMS data for related compounds indicate >94% purity .

- Solubility : Hydroxymethyl-substituted derivatives () are more water-soluble than benzyloxy or piperidine analogues due to polar functional groups.

Biological Activity

Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationship (SAR) insights.

Chemical Structure

The compound is characterized by a thiazole ring fused with a piperidine moiety and an ethyl ester group. The structural formula can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes the findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 10.5 | |

| MCF-7 (breast cancer) | 8.0 | |

| HT-29 (colon cancer) | 12.3 | |

| Jurkat (T-cell leukemia) | 9.5 |

The compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin and sorafenib. These findings suggest that this compound may induce apoptosis through mechanisms involving caspase activation and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study reported the following minimum inhibitory concentrations (MIC) against selected bacteria:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. The following points summarize key SAR findings related to this compound:

- Piperidine Substitution : The presence of the piperidine moiety enhances the compound's ability to interact with biological targets, increasing its cytotoxicity against cancer cells.

- Ethyl Ester Group : The ethyl carboxylate group is critical for maintaining solubility and bioavailability, which are essential for effective therapeutic action.

- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly alter the compound's potency and selectivity towards different cancer cell types.

Case Studies

A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MCF-7). In vitro assays demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as cleaved caspase-3 and PARP.

Another study focused on its antimicrobial properties revealed that the compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, suggesting its potential utility in treating infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis often involves cyclocondensation and functional group transformations. For analogous compounds, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, using CuSO₄ and sodium ascorbate in THF/water (1:1) at 50°C for 72 hours . Purification via flash chromatography with gradients (e.g., cyclohexane/ethyl acetate, 0–30% over 25 column volumes) is critical .

- Optimization : Key parameters include temperature ramping (0°C → 50°C to suppress side reactions) and stoichiometry (e.g., 7.5 equivalents of azido(trimethyl)silane) .

Q. Which analytical techniques confirm the structural integrity of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., piperidinyl CH₂ at δ 2.70 ppm) and carbonyl carbons (δ ~160 ppm) .

- HRMS : Validates molecular ions (e.g., [M+H]+ at m/z 264.1455 with <1 ppm error) .

- IR Spectroscopy : Identifies ester C=O (1704 cm⁻¹) and azide stretches (2143 cm⁻¹) .

- X-ray crystallography (via SHELX refinements) resolves absolute configurations .

Q. What purification techniques isolate this compound from complex mixtures?

- Flash chromatography : Silica gel with ethyl acetate/cyclohexane gradients (0–30% EA) .

- Celite dry-loading : Prevents column clogging from polar by-products .

- TLC monitoring : Rf values (e.g., 0.14–0.60 in EA/hexane) guide fraction collection .

Q. How should researchers handle stability concerns during storage?

- Moisture control : Store under argon with molecular sieves .

- Temperature : Decomposition occurs >150°C; store at 2–8°C .

- Light protection : Use amber vials to prevent thiazole photodegradation .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental NMR data be resolved?

- Validation steps :

Re-evaluate DFT functionals/solvent models against experimental conditions.

Compare NMR shifts in different solvents (e.g., DMSO-d6 vs. CDCl3) .

Use X-ray crystallography as a structural benchmark .

- Tautomer analysis : Variable-temperature NMR or 2D NOESY identifies equilibria .

Q. What strategies improve low yields (<50%) in coupling steps of thiazole-piperidine hybrids?

- Catalyst screening : Test CuBr vs. CuSO₄ for enhanced efficiency .

- Solvent optimization : Evaluate DMF for better reagent solubility .

- Microwave-assisted synthesis : Reduces reaction times from 72 hours to <6 hours .

Q. How are regioisomeric forms of derivatives distinguished experimentally?

- 2D NMR (HSQC/HMBC) : Maps through-bond correlations to confirm substitution .

- Isotopic labeling : Incorporates 13C to track coupling constants .

- Crystallography : SHELXL refines spatial arrangements .

Q. What mechanistic insights guide novel derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.